molecular formula C8H17NOS B13016256 N-(1-Methoxybutan-2-yl)thietan-3-amine

N-(1-Methoxybutan-2-yl)thietan-3-amine

Cat. No.: B13016256
M. Wt: 175.29 g/mol
InChI Key: YCZBJKPBEJQKQG-UHFFFAOYSA-N
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Description

N-(1-Methoxybutan-2-yl)thietan-3-amine is an organic compound with the molecular formula C8H17NOS It is a thietane derivative, characterized by a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate alkylating agents. One common method is the alkylation of thietane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(1-Methoxybutan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxybutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxybutan-2-yl)thietan-3-amine
  • N-(1-Methoxybutan-2-yl)thietan-2-amine
  • N-(1-Methoxybutan-2-yl)thietan-4-amine

Uniqueness

This compound is unique due to the specific positioning of the methoxybutan-2-yl group on the thietane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(1-methoxybutan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

YCZBJKPBEJQKQG-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC1CSC1

Origin of Product

United States

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